![molecular formula C11H22N2 B1450481 7-丁基-2,7-二氮杂螺[3.5]壬烷 CAS No. 1782390-04-8](/img/structure/B1450481.png)
7-丁基-2,7-二氮杂螺[3.5]壬烷
描述
7-Butyl-2,7-diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Butyl-2,7-diazaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Butyl-2,7-diazaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
改进的合成方法
研究导致了用于二氮杂螺化合物的改进合成方法的开发,这对于药物应用至关重要。例如,一种用于合成二氮杂螺[4.4]壬烷的改进方法展示了更高的效率和更好的产率,突出了这些化合物在合成有机化学中的重要性(季志勤,2004)。
抗结核剂
药理学中的一个显着应用是设计和合成含有对称2-苄基-2,7-二氮杂螺[3.5]壬烷部分的苯并噻嗪酮衍生物,证明了对药物敏感和多药耐药的结核分枝杆菌菌株具有优异的体外活性。这项研究强调了二氮杂螺化合物作为开发新型抗结核剂的框架的潜力(王阿鹏等,2020)。
构象研究和潜在的抗惊厥剂
3-(4-取代苄基)-1,3-二氮杂螺[4.4]壬烷-2,4-二酮的结构-性质关系研究提供了它们作为抗惊厥剂的潜力的见解。这强调了理解分子结构对于药物开发的重要性(A. Lazić等,2017)。
骨质疏松症治疗
具有二氮杂螺[4,4]壬烷核的新型N-芳基磺酰胺已被研究其抑制破骨细胞活性而不影响骨形成的能力,这表明了一种通过靶向DOCK5鸟嘌呤核苷酸交换活性来治疗骨质疏松症的有希望的方法(Lucile Mounier等,2020)。
多组分反应和杂环合成
异氰化物基多组分反应已被用于有效合成各种二氮杂螺[4,4]壬烷-2,4-二酮衍生物,展示了这些化合物在以高原子经济性创建复杂杂环结构方面的多功能性(Ebrahim Soleimani等,2013)。
作用机制
Target of Action
The primary targets of 7-Butyl-2,7-diazaspiro[3.5]nonane are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .
Mode of Action
7-Butyl-2,7-diazaspiro[3.5]nonane interacts with its targets, the sigma receptors, leading to changes in their activity. Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .
Biochemical Pathways
The interaction of 7-Butyl-2,7-diazaspiro[3.5]nonane with sigma receptors affects various biochemical pathways. The S1R is highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation
Result of Action
The molecular and cellular effects of 7-Butyl-2,7-diazaspiro[3.5]nonane’s action are dependent on its interaction with the sigma receptors. For instance, S1R ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models . The exact molecular and cellular effects of this compound are subject to further investigation.
生化分析
Biochemical Properties
7-Butyl-2,7-diazaspiro[3.5]nonane plays a significant role in biochemical reactions, particularly as a ligand for sigma receptors. Sigma receptors, including sigma-1 and sigma-2 receptors, are involved in various biological and pathological conditions. 7-Butyl-2,7-diazaspiro[3.5]nonane has been shown to interact with these receptors, influencing their activity. The compound’s interaction with sigma-1 receptors, which are chaperone proteins localized at the mitochondria-associated membrane of the endoplasmic reticulum, is of particular interest. Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move towards the plasma membrane, where they interact with ion channels and G-protein-coupled receptors . This interaction can modulate various cellular processes, including neuroprotection and neuroinflammation.
Cellular Effects
7-Butyl-2,7-diazaspiro[3.5]nonane has notable effects on various types of cells and cellular processes. In neuronal cells, the compound’s interaction with sigma-1 receptors can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, sigma-1 receptor activation by 7-Butyl-2,7-diazaspiro[3.5]nonane can enhance neuroprotective mechanisms and reduce neuroinflammatory responses . Additionally, the compound’s effects on sigma-2 receptors, which are also involved in cellular signaling, can further modulate cellular functions. These interactions highlight the compound’s potential in influencing cell function and its relevance in neuropharmacology.
Molecular Mechanism
The molecular mechanism of 7-Butyl-2,7-diazaspiro[3.5]nonane involves its binding interactions with sigma receptors. The compound acts as a ligand for sigma-1 and sigma-2 receptors, modulating their activity. Sigma-1 receptor ligands, including 7-Butyl-2,7-diazaspiro[3.5]nonane, can function as either agonists or antagonists. Agonists favor receptor oligomerization, while antagonists prevent it. The compound’s binding to sigma-1 receptors can lead to changes in gene expression and enzyme activity, contributing to its effects on cellular processes . Additionally, the compound’s interaction with sigma-2 receptors can further influence cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Butyl-2,7-diazaspiro[3.5]nonane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular processes can persist over extended periods, highlighting its potential for long-term applications in research.
Dosage Effects in Animal Models
The effects of 7-Butyl-2,7-diazaspiro[3.5]nonane vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on sigma receptor activity. At lower doses, the compound can enhance neuroprotective mechanisms and reduce neuroinflammatory responses. At higher doses, the compound may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
7-Butyl-2,7-diazaspiro[3.5]nonane is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence its effects on cellular processes and its overall bioavailability. Studies have shown that the compound can undergo enzymatic transformations, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Butyl-2,7-diazaspiro[3.5]nonane within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is important for determining the compound’s efficacy and potential side effects. Additionally, the compound’s distribution within different tissues can impact its overall therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Butyl-2,7-diazaspiro[3.5]nonane can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with sigma-1 receptors at the mitochondria-associated membrane of the endoplasmic reticulum highlights its role in modulating mitochondrial function and cellular signaling. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
7-butyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWWMZIQQVJOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


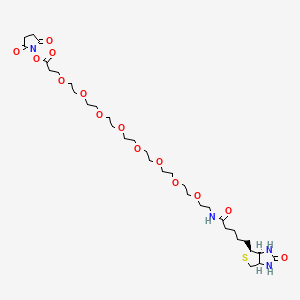





![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)
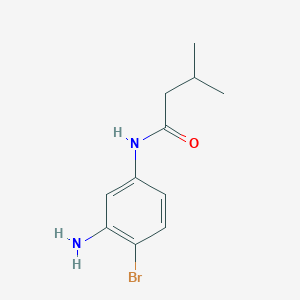
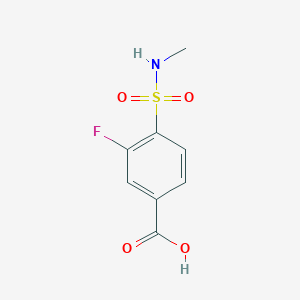
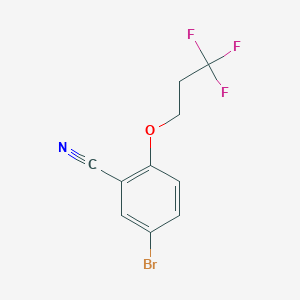

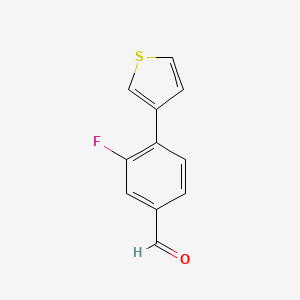
amine](/img/structure/B1450420.png)

